2-Propoxyquinolin-4-amine
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Overview
Description
2-Propoxyquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The structure of this compound consists of a quinoline core with an amine group at the 4-position and a propoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxyquinolin-4-amine typically involves the functionalization of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis followed by functional group modifications. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxyquinolin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 4-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc dust, acetic acid.
Substitution: Propoxy halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Parent quinoline.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Propoxyquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Propoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . The compound may also interact with heme groups, disrupting the function of heme-containing enzymes and proteins .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Amodiaquine: Another antimalarial agent with structural similarities to 2-Propoxyquinolin-4-amine.
Quinine: An alkaloid used to treat malaria, sharing the quinoline scaffold.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-propoxyquinolin-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-7-15-12-8-10(13)9-5-3-4-6-11(9)14-12/h3-6,8H,2,7H2,1H3,(H2,13,14) |
InChI Key |
RSWHMXXCBSUOOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=CC=CC=C2C(=C1)N |
Origin of Product |
United States |
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